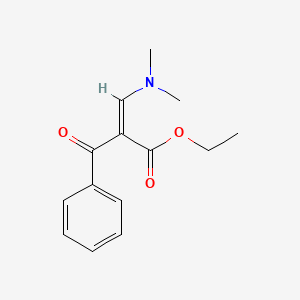

Ethyl 2-benzoyl-3-(dimethylamino)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

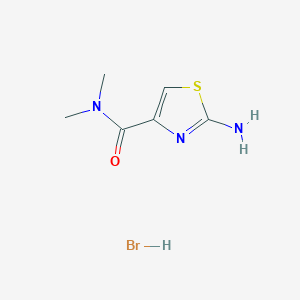

Ethyl 2-benzoyl-3-(dimethylamino)acrylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It contains a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ketone .

Molecular Structure Analysis

The molecular structure of Ethyl 2-benzoyl-3-(dimethylamino)acrylate includes 35 bonds in total: 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ketone . The molecular weight is 247.29 .Physical And Chemical Properties Analysis

Ethyl 2-benzoyl-3-(dimethylamino)acrylate has a molecular weight of 247.29 . It is completely soluble in water . The physical state is liquid, and the color ranges from colorless to yellowish . The viscosity is 70mPa·s at 25°C .Scientific Research Applications

1. Synthesis of Complex Organic Compounds

Ethyl 2-benzoyl-3-(dimethylamino)acrylate has been utilized as a starting material in the synthesis of various complex organic compounds. For example, it served as the precursor for the synthesis of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates using solvent-free conditions, highlighting its role in facilitating efficient and mild preparation methodologies (Meziane et al., 1998).

2. Creation of Polymerizable Monomers

This compound has been involved in the synthesis of polymerizable monomers like N-[(dimethylamino)ethyl]acrylamide. The investigation of the effects of different reaction conditions on the yield of such products underscores its importance in the field of polymer science and material engineering (Chen Ping, 2012).

3. Development of Polycations with Tunable Hydrolysis Rates

Research on polycations based on 2-(dimethylamino)ethyl acrylate, closely related to ethyl 2-benzoyl-3-(dimethylamino)acrylate, demonstrates the compound's potential in biomaterials and wastewater treatment. The study of the hydrolytic stability of these polymers reveals insights into the shifting of net polymer charge, a crucial aspect for various applications (Ros et al., 2018).

4. Utilization in Eco-Friendly Chemical Synthesis

This chemical has been used in eco-friendly transamination and aza-annulation reactions for the solvent-free synthesis of new compounds like ethyl b-hydrazino acrylates and 1,2-dihydropyrazol-3-ones. This highlights its role in green chemistry and sustainable synthesis processes (Meddad et al., 2001).

5. Facilitating Diverse Synthetic Applications

Ethyl 2-benzoyl-3-(dimethylamino)acrylate facilitates a range of synthetic applications, as evidenced by its use in introducing difluoromethene subunits into new hydroxy esters. Its reactivity with different compounds, like aldehydes and epoxides, illustrates its versatility in organic synthesis (Peng et al., 2006).

Safety and Hazards

properties

IUPAC Name |

ethyl (Z)-2-benzoyl-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-18-14(17)12(10-15(2)3)13(16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFKACALUIUGHN-BENRWUELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2369413.png)

![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2369416.png)

![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)

![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2,6-dimethylpyridin-4-yl)methyl]acetamide](/img/structure/B2369421.png)

![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2369422.png)

![2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2369427.png)

![2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2369430.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)